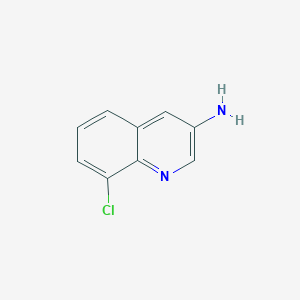

8-氯喹啉-3-胺

描述

8-Chloroquinolin-3-amine is a chemical compound with the CAS Number: 347146-21-8 . It has a molecular weight of 178.62 and its IUPAC name is 8-chloro-3-quinolinamine . It is a solid at room temperature .

Synthesis Analysis

The synthesis of quinoline derivatives, such as 8-Chloroquinolin-3-amine, has been a subject of interest in recent years due to their versatile applications in industrial and synthetic organic chemistry . Various synthesis protocols have been reported, including Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . These classical synthesis protocols involve the condensation of a primary aryl amine with a 1,3-diketone or β-keto-aldehyde or 1,3-dialdehyde, giving an enamine intermediate which is further heated in a strong acid, and later cyclodehydration to afford quinoline .Molecular Structure Analysis

The molecular structure of 8-Chloroquinolin-3-amine consists of a total of 20 bonds. There are 13 non-H bonds, 11 multiple bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 primary aromatic amine, and 1 Pyridine .Chemical Reactions Analysis

The chemical reactions involving 8-Chloroquinolin-3-amine are part of the broader field of quinoline chemistry. The reactions typically involve the construction and functionalization of the quinoline scaffold . For example, the condensation of primary aryl amine with β-diketone in acid catalysis, followed by ring closure of a Schiff base, affords quinoline .Physical And Chemical Properties Analysis

8-Chloroquinolin-3-amine is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .科学研究应用

抗菌特性

Al-Hiari 等人(2007 年)进行了一项研究,重点是合成新的 8-硝基氟喹诺酮衍生物,涉及 8-氯喹啉-3-胺,并探索它们的抗菌特性。这些化合物对革兰氏阳性菌和革兰氏阴性菌菌株均表现出显着的抗菌活性,对金黄色葡萄球菌特别有效,最小抑菌浓度 (MIC) 范围约为 2-5 微克/毫升。这项研究强调了 8-氯喹啉-3-胺衍生物在开发新型抗菌剂方面的潜力 (Al-Hiari 等人,2007 年)。

抗真菌和抗抑郁活性

Kumar 等人(2011 年)合成了一系列涉及 2-氯-8-甲基喹啉胺的衍生物,其结构与 8-氯喹啉-3-胺相关,以评估它们的抗真菌和抗抑郁活性。这些化合物对各种菌株表现出有希望的抗真菌活性,并具有显着的抗抑郁活性,突出了它们的潜在治疗应用 (Kumar 等人,2011 年)。

抗疟疾活性

Ekengard 等人(2015 年)研究了基于 4-氯喹啉骨架的钌和锇芳烃配合物,该骨架与 8-氯喹啉-3-胺相关。这些配合物被评估了对恶性疟原虫菌株的抗疟疾活性。结果表明,虽然与游离配体相比,与钌和锇的配位降低了抗疟疾活性,但一些配合物具有有希望的抗疟疾特性 (Ekengard 等人,2015 年)。

在细胞生理学中的应用

Asad 等人(2017 年)探索了将叔胺与 8-氯喹啉-3-胺衍生物连接起来在研究细胞生理学中的应用。他们展示了通过光激活有效释放生物活性分子,这在基因编辑和其他细胞过程中可能非常有益 (Asad 等人,2017 年)。

在有机化学中的应用

Lu 等人(2018 年)进行的一项研究描述了涉及 4-氯喹啉-3-基氨基甲酸酯的酸促进级联反应,该反应与 8-氯喹啉-3-胺在结构上相关,用于组装咪唑并[4,5-c]喹啉-2-酮衍生物。这项研究突出了氯喹啉衍生物在高级有机合成和生物活性化合物开发中的效用 (Lu 等人,2018 年)。

安全和危害

The safety information for 8-Chloroquinolin-3-amine includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and specific procedures if the compound is on the skin or in the eyes, or if it is ingested .

作用机制

Target of Action

It is structurally similar to chloroquine, an antimalarial drug . Chloroquine primarily targets the heme polymerase in malarial trophozoites .

Mode of Action

Chloroquine, a structurally related compound, inhibits the action of heme polymerase in malarial trophozoites, preventing the conversion of heme to hemazoin . This leads to the accumulation of toxic heme, killing the parasite

Biochemical Pathways

Quinoline compounds have been associated with the pi3k/akt/mtor signaling pathway, which plays a role in multiple cancers by apoptosis and cell proliferation .

Pharmacokinetics

Chloroquine, a related compound, is known to be 46-74% bound to plasma proteins . The ADME properties of 8-Chloroquinolin-3-amine and their impact on bioavailability would need further investigation.

Result of Action

One of the quinoline amines, 2-chloro-8-methyl-n-(quinolin-5-yl)quinolin-4-amine, has shown anticancer activity against a non-small cell lung cancer cell line, a549 .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 8-Chloroquinolin-3-amine. For instance, nutrition is known to mutually affect and be affected by neurotransmitters . .

属性

IUPAC Name |

8-chloroquinolin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c10-8-3-1-2-6-4-7(11)5-12-9(6)8/h1-5H,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUEFQGAQNYYPQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CN=C2C(=C1)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301313265 | |

| Record name | 8-Chloro-3-quinolinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301313265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Chloroquinolin-3-amine | |

CAS RN |

347146-21-8 | |

| Record name | 8-Chloro-3-quinolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=347146-21-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Chloro-3-quinolinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301313265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

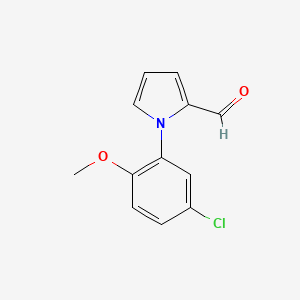

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-N-[1-(3,4-dimethylphenyl)ethyl]acetamide](/img/structure/B3024544.png)

![2-chloro-N-[4-(dimethylamino)benzyl]acetamide](/img/structure/B3024546.png)